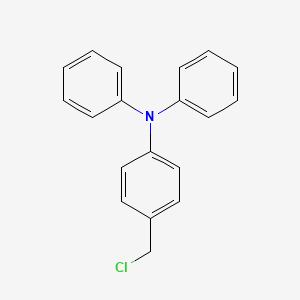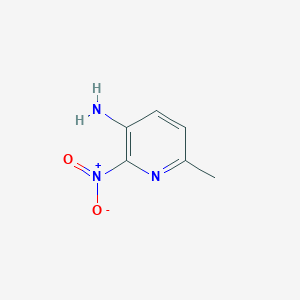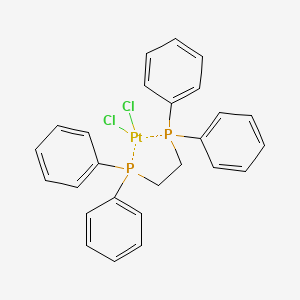
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is a coordination compound that features platinum in the +2 oxidation state. This compound is known for its use in various catalytic processes and is characterized by the presence of 1,2-bis(diphenylphosphino)ethane as a bidentate ligand, which forms a stable complex with platinum(II) chloride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) typically involves the reaction of platinum(II) chloride with 1,2-bis(diphenylphosphino)ethane in an inert atmosphere. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol. The general reaction can be represented as follows:
PtCl2+(C6H5)2PCH2CH2P(C6H5)2→PtCl2(C6H5)2PCH2CH2P(C6H5)2
The reaction is typically conducted under reflux conditions to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to platinum(IV) or reduction to platinum(0) under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include triphenylphosphine, pyridine, and halide salts. These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or halogens can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are commonly employed.
Major Products
Substitution Products: Formation of new platinum complexes with different ligands.
Oxidation Products: Formation of platinum(IV) complexes.
Reduction Products: Formation of platinum(0) complexes.
Aplicaciones Científicas De Investigación
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, similar to other platinum-based drugs.
Material Science: It is used in the synthesis of advanced materials and nanomaterials due to its unique coordination properties.
Biological Studies: The compound is used to study the interaction of platinum complexes with biological molecules such as DNA and proteins.
Mecanismo De Acción
The mechanism of action of Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) involves coordination to target molecules through its platinum center. In biological systems, it can interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This interaction can induce apoptosis in cancer cells . The compound can also interact with proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Palladium(II)dichloride(1,2-bis(diphenylphosphino)ethane): Similar structure but with palladium instead of platinum.
Nickel(II)dichloride(1,2-bis(diphenylphosphino)ethane): Contains nickel and is used in different catalytic applications.
Platinum(II)dichloride(1,1-bis(diphenylphosphino)methane): Similar ligand structure but with a different spacer between the phosphine groups.
Uniqueness
Platinum(II)dichloride(1,2-bis(diphenylphosphino)ethane) is unique due to its high stability and versatility in forming various coordination complexes. Its platinum center provides distinct electronic properties that make it highly effective in catalysis and medicinal applications .
Propiedades
Fórmula molecular |
C26H24Cl2P2Pt |
|---|---|
Peso molecular |
664.4 g/mol |
Nombre IUPAC |
dichloroplatinum;2-diphenylphosphanylethyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H24P2.2ClH.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Clave InChI |
UGVHWZLAQNPMGQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pt]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


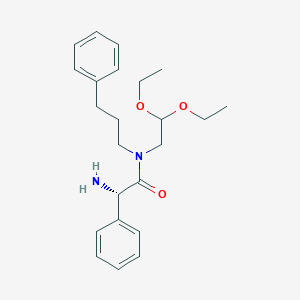
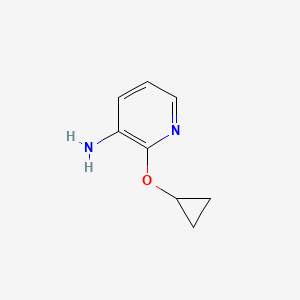
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
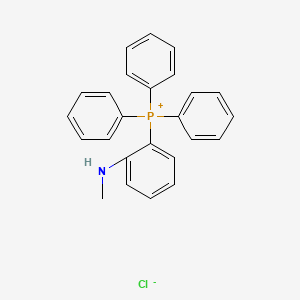

![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
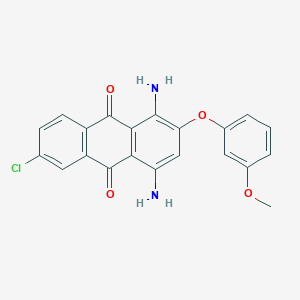
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
